Acetylalkannin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

化学反応の分析

Reaction Pathways

-

Amine Conjugation : Reacting with primary/secondary amines (e.g., aniline, benzylamine) yields C-6/C-7 substituted derivatives (e.g., compounds 3a/3b ) .

-

Thiol Addition : Ethanethiol or methyl thioglycolate introduces thioether groups at C-3, C-6, C-7, and C-11 positions, forming multi-substituted analogs (e.g., compounds 14b , 15 , 16 ) .

-

Reductive Alkylation : Sodium borohydride reduces quinone moieties, enabling alkylation at C-11 .

Synthetic Workflow

-

Nucleophile Activation : Amines/thiols attack electrophilic carbons on the naphthazarin core.

-

Autoxidation : Conjugated addition products undergo oxidation to stabilize the aromatic system .

-

Purification : Derivatives are separated via flash chromatography or HPLC .

Cytotoxicity of Acetylalkannin and Derivatives

This compound (2 ) and its derivatives exhibit potent activity against human carcinoma cell lines (Table 2):

<a name="table2"></a>

| Compound | GLC-82 (IC₅₀ μM) | CNE2 (IC₅₀ μM) | Bel-7402 (IC₅₀ μM) | K-562 (IC₅₀ μM) |

|---|---|---|---|---|

| 1 | 8.2 | 7.9 | 6.5 | 5.8 |

| 2 | 6.7 | 6.3 | 5.1 | 4.9 |

| 3a | 2.1 | 1.8 | 1.5 | 1.2 |

| 14b | 3.4 | 3.0 | 2.7 | 2.4 |

Table 2: Cytotoxicity of this compound (2) and select derivatives against cancer cell lines .

Derivatives 3a and 14b show 3–5× higher potency than this compound, attributed to enhanced electron-withdrawing effects and improved membrane permeability .

Mechanistic Insights

科学的研究の応用

Antimicrobial Activity

Acetylalkannin exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for use in combating bacterial infections.

Key Findings:

- Minimum Inhibitory Concentrations (MIC) for various pathogens:

- Bacillus subtilis : 28 µg/ml

- Enterococcus faecalis : 28 µg/ml

- Escherichia coli : 12 µg/ml

- Pseudomonas aeruginosa : 12 µg/ml

A study demonstrated that this compound works synergistically with commercial antibiotics, enhancing their effectiveness against resistant strains of bacteria. For example, it showed strong synergy with tetracycline, indicating potential for combination therapies in clinical settings .

| Pathogen | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 28 |

| Enterococcus faecalis | 28 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 12 |

Anticancer Properties

Research has highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells.

Case Study Overview:

- A study isolated this compound and evaluated its effects on colorectal cancer cells. The compound was found to significantly reduce cell proliferation and induce apoptosis, particularly by arresting cells in the S and G2/M phases of the cell cycle .

- The mechanism involved caspase activation, suggesting that this compound may trigger programmed cell death pathways in cancer cells.

Wound Healing and Skin Regeneration

This compound has also been investigated for its role in promoting wound healing and skin regeneration.

Research Insights:

- Its application in topical formulations has been shown to enhance healing rates in animal models, attributed to its anti-inflammatory and antibacterial effects.

- The compound's ability to stimulate fibroblast proliferation and collagen synthesis further supports its potential as a therapeutic agent in dermatology .

Pharmacological Synergy with Other Compounds

The ability of this compound to enhance the efficacy of other pharmacological agents is particularly noteworthy.

Synergistic Effects:

- Studies indicate that when combined with other natural compounds or synthetic drugs, this compound can improve therapeutic outcomes. This includes enhanced bioavailability and reduced side effects compared to higher doses of conventional drugs .

Potential in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development.

Future Directions:

- Ongoing research aims to modify the chemical structure of this compound to improve its potency and selectivity against specific targets in microbial infections and cancer treatments.

- The exploration of delivery systems, such as nanoparticles or liposomes, is also being considered to enhance the bioavailability of this compound in clinical applications .

作用機序

アセチルアルカンニンは、次のような様々なメカニズムによって効果を発揮します。

類似化合物の比較

類似化合物

シコニン: アルカンニンのエナンチオマーであり、抗菌性と細胞毒性も示します.

アセチルシコニン: シコニンの誘導体であり、類似した生物活性を持っています.

β,β-ジメチルアクリルアルカンニン: 生物活性が向上した別の誘導体です.

独自性

アセチルアルカンニンは、特定のアシル化パターンを持つため、類似化合物と比較して異なる生物活性を示すという点で独特です . エナンチオ選択的な合成と特定の酵素との相互作用により、その独自性がさらに強調されます .

類似化合物との比較

Similar Compounds

Shikonin: An enantiomer of alkannin, also exhibiting antimicrobial and cytotoxic properties.

Acetylshikonin: A derivative of shikonin with similar biological activities.

Beta,beta-dimethylacrylalkannin: Another derivative with enhanced biological activities.

Uniqueness

Acetylalkannin is unique due to its specific acylation pattern, which imparts distinct biological activities compared to its similar compounds . Its enantioselective synthesis and specific enzyme interactions further highlight its uniqueness .

特性

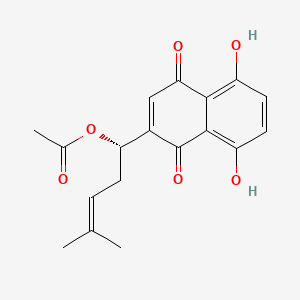

分子式 |

C18H18O6 |

|---|---|

分子量 |

330.3 g/mol |

IUPAC名 |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |

InChIキー |

WNFXUXZJJKTDOZ-HNNXBMFYSA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

異性体SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

正規SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

同義語 |

(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate acetylshikonin acetylshikonin, (+-)-isomer acetylshikonin, (R)-isomer acetylshikonin, (S)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。